molecular formula C19H20N2O4 B11328322 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11328322
M. Wt: 340.4 g/mol
InChI Key: OHDRWTSCWLUIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a furan ring, and a chromene core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 2-(dimethylamino)-2-(5-methylfuran-2-yl)ethylamine under controlled conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and may require a solvent like dichloromethane (DCM) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form hydroxyl derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, hydroxylated chromene compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the furan and chromene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide
  • N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
  • N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide

Uniqueness

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the 5-methylfuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-12-8-9-17(24-12)14(21(2)3)11-20-19(23)18-10-15(22)13-6-4-5-7-16(13)25-18/h4-10,14H,11H2,1-3H3,(H,20,23)

InChI Key

OHDRWTSCWLUIFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.